molecular formula C11H24O2Si B3048858 Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- CAS No. 183795-20-2

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

Cat. No.: B3048858
CAS No.: 183795-20-2
M. Wt: 216.39
InChI Key: NLXIOZRBFNUITF-UWVGGRQHSA-N
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Description

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- (CAS: 125549-11-3), is a silyl-protected cyclopentanol derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 3-position of the cyclopentane ring in the trans configuration. This compound is synthesized via methods such as the diastereoselective three-component coupling of silyl glyoxylates, magnesium acetylides, and nitroalkenes, which leverages alkynylation-initiated Kuwajima-Reich rearrangement/vinylogous Michael cascades to achieve high functional group density . Alternative routes include the use of tetrabutylammonium bromide or lithium hydroxide monohydrate under controlled conditions, yielding up to 92% efficiency . The TBS group enhances steric protection of the hydroxyl group, making the compound valuable in multi-step syntheses where selective deprotection is required.

Properties

IUPAC Name

(1S,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXIOZRBFNUITF-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729736
Record name (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183795-20-2
Record name (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves the reaction of 1,3-cyclopentanediol with tert-butyldimethylsilyl chloride in the presence of imidazole and DMF (dimethylformamide) as a solvent. The reaction is typically carried out at room temperature for several hours, followed by extraction and purification steps.

Procedure:

  • Dissolve 1,3-cyclopentanediol (5 g, 49 mmol) and imidazole (5 g, 74 mmol) in DMF (20 mL).
  • Add tert-butyldimethylsilyl chloride (5.9 g, 39 mmol) to the solution.
  • Stir the reaction mixture at room temperature for 3 hours.
  • Pour the reaction mixture into water and extract with diethyl ether.
  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.
  • Purify the residue by column chromatography (10% diethyl ether:hexanes) to obtain the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- finds applications across various scientific disciplines:

  • Organic Synthesis: It is mainly used as an intermediate in organic synthesis. Its primary role involves protecting alcohol groups during multi-step synthesis processes. The tert-butyldimethylsilyl group offers stability and protection to the alcohol functionality during chemical reactions.
  • Building Blocks for Complex Molecules: Due to its protective properties and selective removal under mild conditions, it is a valuable intermediate in preparing complex molecules.
  • Synthesis of Biologically Active Molecules: This compound may be employed in synthesizing biologically active molecules or as a building block in drug discovery.
  • Production of Specialty Chemicals and Materials: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can undergo several chemical reactions, which include:

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents for this process include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).
  • Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are often employed.
  • Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions. Reagents like tetrabutylammonium fluoride (TBAF) may be used to remove the silyl protecting group.

The specific products formed from these reactions depend on the reagents and conditions used.

Mechanism of Action

The mechanism of action of Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- depends on its application. In organic synthesis, its primary role is to protect the alcohol functionality during chemical reactions. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Silyl-Protected Cyclopentanols

Property 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-, trans- Trimethylsilyl (TMS) Ether Derivatives Triisopropylsilyl (TIPS) Ether Derivatives
Silyl Group Stability High (resists acidic/basic conditions) Moderate (labile under mild acid/base) Very high (resists harsh conditions)
Synthesis Yield Up to 92% ~75–85% ~80–90%
Deprotection Method Fluoride ions (e.g., TBAF) Mild aqueous acid Fluoride ions (slower than TBS)
Steric Hindrance Moderate (tert-butyl group) Low (methyl groups) High (isopropyl groups)
  • Reactivity : The TBS group in the target compound offers a balance between stability and ease of removal compared to TMS (less stable) and TIPS (more stable but bulkier) derivatives. This makes it preferable in syntheses requiring intermediate protection without hindering subsequent reactions .

Comparison with Parent Cyclopentanol

Property 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-, trans- Cyclopentanol
Boiling Point ~300°C (estimated) 143.5°C
Water Solubility Low (hydrophobic silyl group) Moderate (0.03 mol/L)
Synthetic Utility Intermediate for complex molecules Direct use in perfumes, solvents, drugs
Thermodynamic Stability Stable under reflux conditions Exothermic synthesis (ΔrHm < 0)
  • Applications: Cyclopentanol is directly used in fragrances and pharmaceuticals, whereas the silylated derivative serves as a protected intermediate in asymmetric syntheses, such as the preparation of carbanucleosides or polyhydroxylated natural products .

Comparison with Fluorophenyl-Substituted Cyclopentanols

Trans-2-(3-Fluorophenyl)cyclopentanol (C₁₁H₁₃FO) shares structural similarities but lacks the silyl ether group. Key differences include:

  • Synthesis : Fluorophenyl derivatives are synthesized via asymmetric hydrogenation (e.g., using iridium catalysts) with >99% enantioselectivity , whereas the TBS derivative relies on silyl glyoxylate coupling .

Key Research Findings

  • Diastereoselectivity : The three-component coupling method for the target compound achieves >95% diastereoselectivity, outperforming traditional cyclization routes (70–85%) .
  • Thermodynamic Optimization: Cyclopentanol synthesis via transesterification is exothermic (ΔrHm < 0) and optimal at 323–343 K , whereas silylated derivatives require milder temperatures (273–298 K) to preserve the TBS group .
  • Environmental Impact: Biomass-derived cyclopentanol production (from furfural) offers a greener alternative to fossil-based methods , though silylated derivatives remain dependent on conventional synthetic routes.

Q & A

Basic: What synthetic methodologies are available for the diastereoselective synthesis of trans-3-[[(tert-butyldimethylsilyl)oxy]cyclopentanol derivatives?

Answer:
The compound can be synthesized via a three-component coupling of silyl glyoxylates, magnesium acetylides, and nitroalkenes. This method employs an alkynylation-initiated Kuwajima-Reich rearrangement followed by a vinylogous Michael cascade , enabling diastereoselective formation of the cyclopentanol core . The tert-butyldimethylsilyl (TBS) group is introduced via silyl glyoxylates, acting as both a protecting group and a stereochemical director. Key experimental parameters include:

  • Temperature control (typically –78°C to room temperature).
  • Use of tetrasubstituted silyloxyallene intermediates.
  • Diastereoselectivity >10:1 in optimized conditions .

Basic: How is the stereochemistry of the trans-configuration confirmed in this compound?

Answer:
The trans-configuration is validated via X-ray crystallography (CCDC 827440 and 830724) and NMR spectroscopy . For example:

  • NOESY correlations between the TBS group and adjacent protons.
  • Vicinal coupling constants (J values) in 1H^1H-NMR, where trans-diaxial protons exhibit J ≈ 8–10 Hz, distinct from cis configurations .

Advanced: What computational methods support the mechanistic understanding of the three-component coupling reaction?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) are used to model the reaction pathway. Key findings include:

  • The Kuwajima-Reich rearrangement proceeds via a six-membered transition state, stabilizing the silyloxyallene intermediate.
  • The vinylogous Michael addition is driven by frontier molecular orbital interactions, with nitroalkenes acting as electrophiles .
  • Activation energies for diastereoselective steps are calculated to rationalize observed selectivity .

Advanced: How does the TBS group influence reaction thermodynamics and regioselectivity?

Answer:
The TBS group:

  • Sterically shields the β-face of the cyclopentanol ring, directing nucleophilic attack to the α-face.
  • Lowers activation energy for the Michael addition by stabilizing partial positive charges via hyperconjugation.
  • Thermodynamic data (ΔG‡ ≈ 15–20 kcal/mol) confirm its role in stabilizing transition states .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • 13C^{13}C-NMR to resolve quaternary carbons near the TBS group (δ ≈ 18–25 ppm for Si(CH3_3)2_2).
  • IR spectroscopy to identify the hydroxyl stretch (ν(OH) ≈ 3400 cm1 ^{-1}) and Si-O bonds (ν(Si-O) ≈ 1050 cm1 ^{-1}) .

Advanced: How does the trans-configuration impact the compound’s conformational dynamics under high pressure?

Answer:
High-pressure X-ray studies (1.5 GPa) reveal:

  • Half-chair conformation dominance in the cyclopentanol ring.
  • Axial positioning of the hydroxyl group minimizes steric clash with the TBS group.
  • Puckering parameters (Q = 0.42 Å, θ = 18°) confirm minimal distortion under pressure .

Basic: What are the thermodynamic parameters for key reactions in the synthesis?

Answer:
For the transesterification step (cyclopentyl acetate + methanol → cyclopentanol):

  • ΔH = –45 kJ/mol, ΔG = –12 kJ/mol at 50°C.
  • Equilibrium constant (Keq_eq) ≈ 103^3, favoring product formation.
  • Experimental yield: 55% with 99.5% selectivity under optimized conditions (50°C, 3:1 methanol:ester ratio) .

Advanced: How is this compound utilized in the synthesis of bioactive molecules?

Answer:
The TBS-protected cyclopentanol serves as a chiral building block for:

  • Carbanucleosides (e.g., (−)-neplanocin A analogs), leveraging its stereochemical fidelity.
  • Polyhydroxylated cyclopentanes (cyclopentitols), key to trehazolin and pactamycin derivatives.
  • Ryanodine analogs , where the trans-TBS group mimics natural substituents .

Basic: What precautions are needed for handling silyl-protected intermediates?

Answer:

  • Moisture-sensitive steps must use anhydrous solvents (e.g., THF, CH2 _2Cl2_2) under inert gas.
  • Quenching protocols (e.g., aqueous NH4 _4Cl) to safely decompose excess acetylides.
  • Chromatography : Neutral alumina columns preserve silyl ether integrity .

Advanced: What contradictions exist in reported synthetic yields, and how are they resolved?

Answer:
Discrepancies in yields (40–70%) arise from:

  • Nitroalkene reactivity : Electron-deficient nitroalkenes (e.g., β-nitrostyrene) give higher yields than aliphatic analogs.
  • Catalyst aging : Acidic resins (e.g., QRE-01) lose activity after 5 cycles, requiring regeneration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
Reactant of Route 2
Reactant of Route 2
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

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